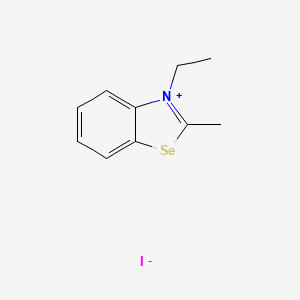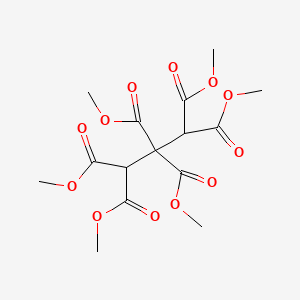![molecular formula C11H6N2OS2 B1654956 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile CAS No. 29947-08-8](/img/structure/B1654956.png)
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound’s unique structure, featuring a thiazolidine ring with a thioxo group and a cyanobenzylidene substituent, contributes to its distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile typically involves a multi-step process. One common method is the Knoevenagel condensation reaction, which involves the reaction of a thiazolidinone precursor with an aromatic aldehyde. The general steps are as follows :
Formation of Thiazolidinone Precursor: The reaction between carbon disulfide, an aromatic amine, and ammonium hydroxide produces ammonium O-aryldithiocarbamate salts.
Cyclization: The ammonium O-aryldithiocarbamate salts react with chloroacetic acid to form N-arylthiazolidinones.
Knoevenagel Condensation: The N-arylthiazolidinones react with an aromatic aldehyde, such as 4-cyanobenzaldehyde, in the presence of a base like sodium acetate in glacial acetic acid to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high yields and purity.
化学反応の分析
Types of Reactions
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyanobenzylidene moiety can be reduced to form corresponding amines.
Substitution: The thiazolidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiazolidinones.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
作用機序
The mechanism of action of 4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interfere with cellular pathways by modulating the activity of specific proteins and receptors. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied.
類似化合物との比較
Similar Compounds
- (5Z)-2-Thioxo-5-(4-methoxybenzylidene)thiazolidine-4-one
- (5Z)-2-Thioxo-5-(4-nitrobenzylidene)thiazolidine-4-one
- (5Z)-2-Thioxo-5-(4-chlorobenzylidene)thiazolidine-4-one
Uniqueness
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile is unique due to the presence of the cyanobenzylidene substituent, which imparts distinct electronic properties and reactivity compared to other thiazolidinone derivatives. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials with specific properties .
特性
CAS番号 |
29947-08-8 |
|---|---|
分子式 |
C11H6N2OS2 |
分子量 |
246.3 g/mol |
IUPAC名 |
4-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzonitrile |
InChI |
InChI=1S/C11H6N2OS2/c12-6-8-3-1-7(2-4-8)5-9-10(14)13-11(15)16-9/h1-5H,(H,13,14,15)/b9-5- |
InChIキー |
KQZYUFUWQRAWLE-UITAMQMPSA-N |
SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N |
異性体SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C#N |
正規SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C#N |
Key on ui other cas no. |
29947-08-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3,5-Pyridinedicarbonitrile, 2-amino-6-[(4-chlorophenyl)thio]-4-phenyl-](/img/structure/B1654885.png)
![N,N-Diethylethanamine;3-[2-[(E)-2-[(3E)-2-(N-phenylanilino)-3-[(2Z)-2-[1-(3-sulfopropyl)benzo[e][1,3]benzothiazol-2-ylidene]ethylidene]cyclopenten-1-yl]ethenyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B1654886.png)

![[(1S,2S,5R,6S)-5-benzoyloxy-2-ethoxy-1,6-dihydroxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B1654889.png)


![5,6,7,8,14,15,16,17,23,24,25,26,32,33,34,35-Hexadecachloro-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-nonadecaene](/img/structure/B1654896.png)
